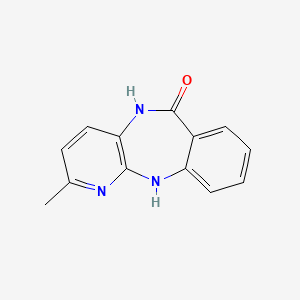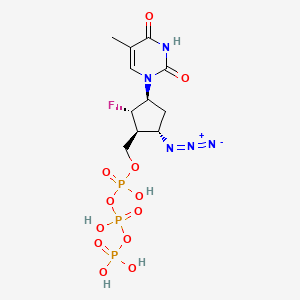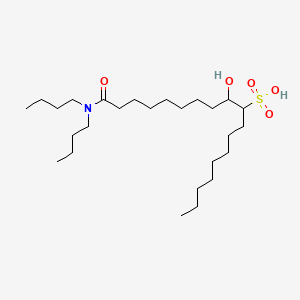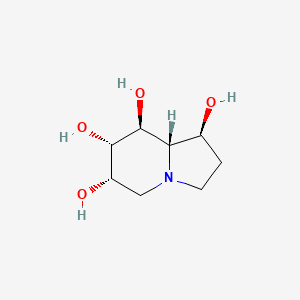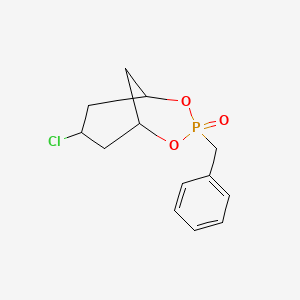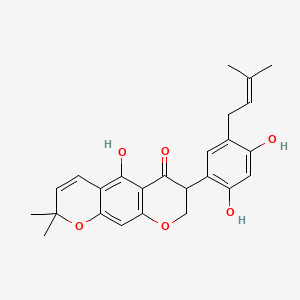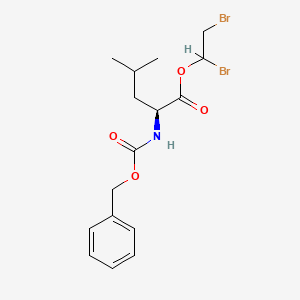
L-Leucine, N-((phenylmethoxy)carbonyl)-, 1,2-dibromoethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Leucine, N-((phenylmethoxy)carbonyl)-, 1,2-dibromoethyl ester is a synthetic compound derived from L-Leucine, an essential amino acid This compound is characterized by the presence of a phenylmethoxycarbonyl group and a 1,2-dibromoethyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, N-((phenylmethoxy)carbonyl)-, 1,2-dibromoethyl ester typically involves the following steps:
Protection of the Amino Group: The amino group of L-Leucine is protected using a phenylmethoxycarbonyl (carbobenzyloxy) group.
Esterification: The carboxyl group of the protected L-Leucine is esterified with 1,2-dibromoethanol under acidic conditions to form the 1,2-dibromoethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of L-Leucine are reacted with phenylmethoxycarbonyl chloride in the presence of a base to protect the amino group.
Esterification: The protected L-Leucine is then esterified with 1,2-dibromoethanol using a suitable catalyst to achieve high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
L-Leucine, N-((phenylmethoxy)carbonyl)-, 1,2-dibromoethyl ester undergoes various chemical reactions, including:
- **
Substitution Reactions: The dibromoethyl group can undergo nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Propriétés
Numéro CAS |
64187-28-6 |
|---|---|
Formule moléculaire |
C16H21Br2NO4 |
Poids moléculaire |
451.1 g/mol |
Nom IUPAC |
1,2-dibromoethyl (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C16H21Br2NO4/c1-11(2)8-13(15(20)23-14(18)9-17)19-16(21)22-10-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10H2,1-2H3,(H,19,21)/t13-,14?/m0/s1 |
Clé InChI |
MWBCSJGUOPXLDB-LSLKUGRBSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)OC(CBr)Br)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CC(C)CC(C(=O)OC(CBr)Br)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Amino-2,6-dimethylphenyl)methyl]-3,5-dimethylaniline](/img/structure/B12809926.png)



